REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:10](=O)[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH3:9])(C)(C)C>CC(O)=O.C1(C)C=CC=CC=1>[C:19]1([N:18]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=[C:10]2[CH:8]([NH2:7])[CH3:9])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1
|
Name
|
[1-(2-Phenylaminophenylcarbamoyl)ethyl]carbamic acid tertbutyl ester
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)C(NC1=C(C=CC=C1)NC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The resulting residue was stirred with TFA (4 mL) for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
WASH
|
Details
|
was initially washed with MeOH
|
Type
|
WASH
|
Details
|
The product was eluted with 2M NH3/MeOH
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography (Si—PCC, gradient 0-6% MeOH in DCM)
|
Reaction Time |
2 h |
Name
|
1-(1-phenyl-1H-benzo[d]imidazol-2-yl)ethanamine
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(=NC2=C1C=CC=C2)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 211 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |